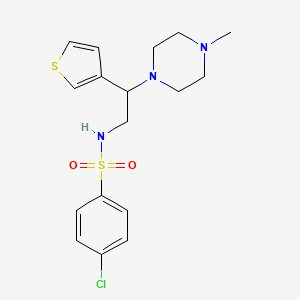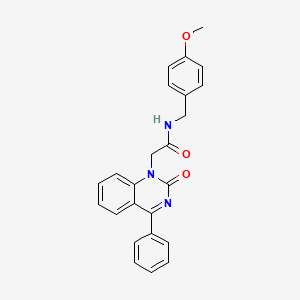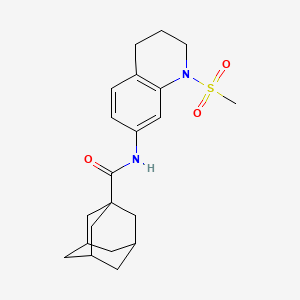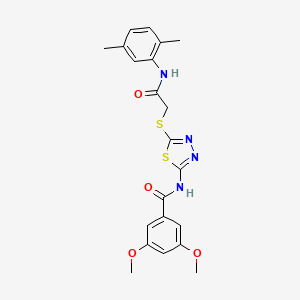
1-(Oxolan-2-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxolan-2-yl)butan-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3,4-dihydro-2H-pyran-2-one or DHP.
科学的研究の応用
1-(Oxolan-2-yl)butan-2-one has been widely studied in scientific research due to its potential applications in various fields. One of the most promising applications is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and materials.
Another potential application of this compound is in the field of biochemistry. This compound has been shown to have inhibitory effects on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a critical role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can have therapeutic effects in the treatment of Alzheimer's disease and other neurological disorders.
作用機序
The mechanism of action of 1-(Oxolan-2-yl)butan-2-one is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, as mentioned above. The exact binding site and mode of action of this compound on these enzymes are still under investigation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. In addition to its inhibitory effects on certain enzymes, this compound has also been shown to have antioxidant and anti-inflammatory properties. These properties make it a potential candidate for the treatment of various diseases, such as cancer, cardiovascular diseases, and inflammatory disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(Oxolan-2-yl)butan-2-one in lab experiments is its relatively simple synthesis method. This compound can be synthesized using readily available starting materials and standard laboratory equipment. Another advantage is its potential applications in various fields, as discussed above.
However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, which requires careful handling and disposal procedures.
将来の方向性
There are several future directions for research on 1-(Oxolan-2-yl)butan-2-one. One direction is to further investigate its mechanism of action on certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This can help to identify potential therapeutic targets for the treatment of neurological disorders.
Another direction is to explore its potential applications in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, and further research can help to identify new synthetic pathways and potential applications.
Finally, research can be conducted to investigate the potential toxicity and environmental impact of this compound. This can help to identify potential risks associated with its use and develop safe handling and disposal procedures.
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound can help to identify new applications and potential therapeutic targets.
合成法
The synthesis of 1-(Oxolan-2-yl)butan-2-one can be achieved through several methods. One of the most commonly used methods is the reaction of butanone with ethylene oxide in the presence of an acid catalyst. Another method involves the reaction of butanone with ethylene glycol in the presence of a base catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
特性
IUPAC Name |
1-(oxolan-2-yl)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-2-7(9)6-8-4-3-5-10-8/h8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTMPGCVZHHGSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)CC1CCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2,5-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2767249.png)
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)



![4-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]-3-fluorobenzonitrile](/img/structure/B2767259.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,4,5-trimethoxybenzamide](/img/structure/B2767263.png)
![N-[(2-Methyl-2-thiophen-2-ylcyclopropyl)methyl]oxirane-2-carboxamide](/img/structure/B2767264.png)


![(E)-3-[4-[(4-bromophenyl)methoxy]-3-methoxyphenyl]-N-(2-chloro-4-nitrophenyl)-2-cyanoprop-2-enamide](/img/structure/B2767270.png)
![2-[(1,5-Dimethylpyrazol-4-yl)-[(4-fluorophenyl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2767271.png)

